molecular formula C12H11ClN2O B13864726 4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine

4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine

Cat. No.: B13864726
M. Wt: 234.68 g/mol
InChI Key: UEJHVNCLVWZHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a 2-chlorophenylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine typically involves the reaction of 2-chlorophenol with 4,6-dichloro-2-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methoxy group on the pyrimidine scaffold differentiates it from other related compounds.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-6-methylpyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-9-6-12(15-8-14-9)16-7-10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3

InChI Key

UEJHVNCLVWZHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)OCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.